molecular formula C13H12N2O3 B306713 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide

2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide

Cat. No. B306713
M. Wt: 244.25 g/mol
InChI Key: GGDVFDQURVGGBO-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide, also known as HFA, is a chemical compound that has gained significant attention in the field of scientific research. HFA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide is not fully understood, but it is believed to act through various pathways, including inhibition of inflammatory cytokines, induction of apoptosis, and inhibition of angiogenesis. 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has also been shown to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, and induces apoptosis in cancer cells. In vivo studies have shown that 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has a positive effect on glucose metabolism and can improve insulin sensitivity. Additionally, 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has been shown to have a positive effect on the growth and development of plants, including increased biomass and root growth.

Advantages and Limitations for Lab Experiments

2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has several advantages for lab experiments, including its low toxicity, ease of synthesis, and broad range of potential applications. However, 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide also has some limitations, including its poor solubility in water and limited stability under certain conditions.

Future Directions

There are several future directions for research on 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide. One potential area of research is the development of 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another potential area of research is the development of 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide-based fertilizers for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide and to identify potential side effects and toxicity.

Synthesis Methods

2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide can be synthesized through various methods, including condensation reaction, reflux reaction, and microwave-assisted synthesis. One of the most common methods for synthesizing 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide is through the condensation reaction between 5-phenyl-2-furaldehyde and 2-hydroxyacetohydrazide in ethanol. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has also been studied for its potential applications in agriculture, where it has been shown to have a positive effect on the growth and development of plants. Additionally, 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has been studied for its potential applications in industry, where it has been shown to possess anti-corrosion properties.

properties

Product Name

2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C13H12N2O3/c16-9-13(17)15-14-8-11-6-7-12(18-11)10-4-2-1-3-5-10/h1-8,16H,9H2,(H,15,17)/b14-8+

InChI Key

GGDVFDQURVGGBO-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CO

SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CO

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CO

Origin of Product

United States

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